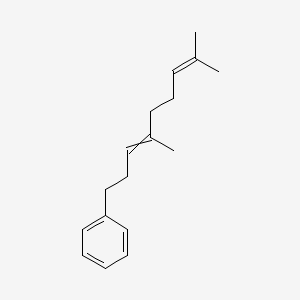
Aluminum difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum difluoride is an inorganic compound with the chemical formula AlF₂. It is a colorless solid that is primarily used in various industrial applications. This compound is known for its role in the production of aluminum and its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum difluoride can be synthesized through several methods. One common method involves the reaction of aluminum chloride with hydrogen fluoride gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion:
AlCl3+2HF→AlF2+3HCl
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of aluminum production. The process involves the treatment of aluminum-containing ores with hydrofluoric acid, resulting in the formation of this compound along with other fluoride compounds.
Análisis De Reacciones Químicas
Types of Reactions: Aluminum difluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum trifluoride.
Reduction: It can be reduced to elemental aluminum under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine at high temperatures.
Reduction: Typically involves a reducing agent like hydrogen gas or carbon at elevated temperatures.
Substitution: Involves halide exchange reactions with compounds like sodium chloride or potassium fluoride.
Major Products Formed:
Oxidation: Aluminum trifluoride (AlF₃)
Reduction: Elemental aluminum (Al)
Substitution: Various aluminum halides depending on the halide used
Aplicaciones Científicas De Investigación
Aluminum difluoride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of aluminum and other metal alloys, as well as in the manufacturing of ceramics and glass.
Mecanismo De Acción
The mechanism of action of aluminum difluoride involves its ability to interact with various molecular targets. In biological systems, this compound can bind to and activate heterotrimeric G proteins, which play a crucial role in signal transduction pathways. This interaction is useful for studying G protein activation and understanding the biochemical mechanisms of GTP hydrolysis.
Comparación Con Compuestos Similares
- Aluminum trifluoride (AlF₃)
- Aluminum chloride (AlCl₃)
- Aluminum bromide (AlBr₃)
Comparison:
- Aluminum trifluoride: Unlike aluminum difluoride, aluminum trifluoride is more stable and commonly used in the aluminum industry to lower the melting point of electrolytes.
- Aluminum chloride: Aluminum chloride is more reactive and widely used as a catalyst in organic synthesis, whereas this compound is less reactive.
- Aluminum bromide: Aluminum bromide has similar properties to aluminum chloride but is less commonly used due to its higher cost and reactivity.
This compound stands out due to its unique combination of stability and reactivity, making it valuable in specific industrial and research applications.
Propiedades
Número CAS |
21559-03-5 |
|---|---|
Fórmula molecular |
AlF2+ |
Peso molecular |
64.978345 g/mol |
Nombre IUPAC |
aluminum;difluoride |
InChI |
InChI=1S/Al.2FH/h;2*1H/q+3;;/p-2 |
Clave InChI |
YAJPUARGFYCJEN-UHFFFAOYSA-L |
SMILES canónico |
[F-].[F-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
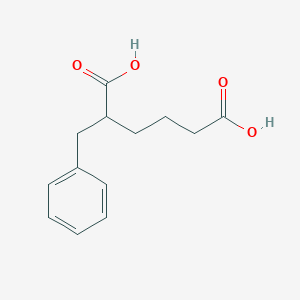




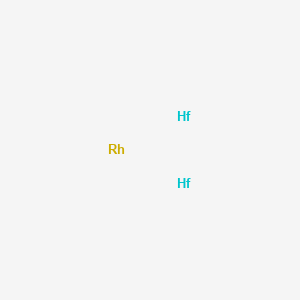
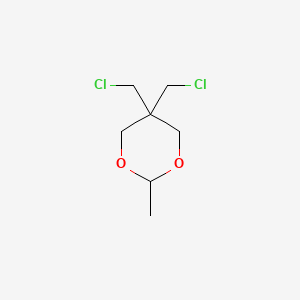
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
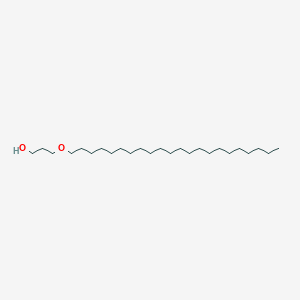
![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)
